ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate

Description

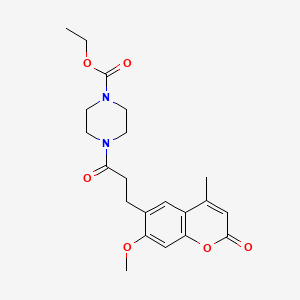

Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate is a synthetic compound featuring a chromenone (coumarin derivative) core linked via a propanoyl spacer to a piperazine ring, which is further substituted with an ethyl carboxylate group. The chromenone moiety contains a 7-methoxy and 4-methyl substituent, enhancing lipophilicity and stability. This compound shares structural motifs with bioactive molecules targeting enzymes, receptors, or microbial systems .

Properties

Molecular Formula |

C21H26N2O6 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

ethyl 4-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C21H26N2O6/c1-4-28-21(26)23-9-7-22(8-10-23)19(24)6-5-15-12-16-14(2)11-20(25)29-18(16)13-17(15)27-3/h11-13H,4-10H2,1-3H3 |

InChI Key |

IJNOWNSVTVXPCW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC3=C(C=C2OC)OC(=O)C=C3C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Conditions

-

Salicylaldehyde derivative : 3-methoxy-4-methylsalicylaldehyde (prepared via Friedel-Crafts alkylation of 3-methoxysalicylaldehyde with methyl chloride).

-

β-Keto ester : Ethyl acetoacetate.

-

Catalyst : Piperidine (10 mol%) in refluxing ethanol (6 hours).

Reaction Mechanism :

-

Base-catalyzed aldol condensation forms the α,β-unsaturated ketone.

-

Cyclization via intramolecular esterification yields the coumarin core.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–82% | |

| Purification | Recrystallization (ethanol) | |

| Characterization | NMR (DMSO-): δ 8.20 (s, 1H, C-4), 6.90–7.10 (m, 2H, aromatic) |

Functionalization of the Coumarin Core at C-6

The 6-position of the coumarin is functionalized via Friedel-Crafts acylation to introduce the propanoyl side chain.

Propanoyl Side Chain Installation

-

Reagents : Propanoyl chloride, AlCl (catalyst).

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.

Mechanistic Insight :

-

AlCl activates propanoyl chloride, generating an acylium ion that undergoes electrophilic substitution at the electron-rich C-6 position of the coumarin.

Optimization Note :

Analytical Data :

Synthesis of the Piperazine Intermediate

The piperazine moiety is functionalized with an ethyl carboxylate group via N-alkylation .

Conjugation of Coumarin-Propanoyl and Piperazine Moieties

The final step involves amide coupling between the propanoyl side chain and the piperazine intermediate.

Coupling Strategy

-

Activation : The carboxylic acid (from coumarin-propanoyl) is activated using benzotriazole derivatives (e.g., HOBt) and EDCl.

-

Conditions : Anhydrous ethanol, reflux (8 hours), TLC monitoring (ethyl acetate/hexane 3:1).

Mechanism :

-

EDCl/HOBt forms an active ester intermediate.

-

Nucleophilic attack by the piperazine’s secondary amine yields the amide bond.

Optimization Insights :

-

Solvent choice : Ethanol minimizes side reactions compared to DMF.

-

Stoichiometry : 1.1 equiv. of EDCl ensures complete activation.

Performance Data :

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Solid-Phase Synthesis

-

Support : Wang resin functionalized with piperazine.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Medicinal Chemistry

The compound features a piperazine moiety, which is frequently associated with bioactive molecules and pharmaceutical agents. Piperazine derivatives are known for their versatility in drug design, often serving as scaffolds for the development of therapeutics targeting various conditions such as cancer, neurological disorders, and infectious diseases .

Anticancer Activity

Research indicates that compounds containing piperazine rings can inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications of piperazine derivatives can enhance their selectivity and potency against cancer cell lines . The incorporation of the chromenone structure in ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate may contribute to its potential as an anticancer agent by interacting with various molecular targets involved in tumor growth and metastasis.

Neuropharmacology

Piperazine compounds have also been explored for their neuroprotective properties. This compound could potentially be investigated for its effects on neurotransmitter systems, particularly dopamine receptors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with distinct pharmacological profiles. The ability to modify the piperazine structure allows for the exploration of different biological activities, making it a significant candidate for further research in drug development .

Table 1: Case Studies on Piperazine Derivatives

Mechanism of Action

The mechanism of action of ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperazine moiety with a chromenone derivative, which may confer diverse pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C_{15}H_{18}N_{2}O_{5}

- Molecular Weight : Approximately 306.31 g/mol

- CAS Number : Not available in the current literature

The compound features a methoxy group, a methyl group, and a piperazine ring, which are known to influence its biological activity.

Pharmacological Studies

Preliminary studies have indicated that this compound exhibits significant biological activities, particularly in the following areas:

- Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which may help in neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.

- CNS Activity : Piperazine derivatives are often investigated for their central nervous system (CNS) effects. This compound may exhibit stimulant or sedative properties depending on its interaction with neurotransmitter systems.

The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the piperazine ring may interact with various receptors in the CNS, similar to other piperazine derivatives like benzylpiperazine (BZP), which acts on serotonergic and dopaminergic systems .

Study 1: Antioxidant Properties

A study conducted on related chromenone compounds demonstrated that they possess strong antioxidant capabilities, significantly reducing oxidative stress markers in vitro. The study suggested that the methoxy and methyl substitutions enhance these properties.

Study 2: Anti-inflammatory Potential

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of chromenone derivatives. In animal models, these compounds were shown to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in conditions like arthritis .

Study 3: CNS Effects

A comparative analysis of various piperazine derivatives indicated that those with chromenone substitutions exhibited enhanced CNS activity. Behavioral tests in rodents showed altered locomotion and anxiety-like behaviors, indicating possible anxiolytic or stimulant effects .

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Antioxidant Activity | Anti-inflammatory Activity | CNS Activity |

|---|---|---|---|---|

| This compound | Structure | High | Moderate | Potential |

| Benzylpiperazine (BZP) | Structure | Moderate | Low | High |

| 7-Methoxyflavone | Structure | Very High | Moderate | Low |

Q & A

Q. What are the recommended synthetic routes for ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate?

The synthesis of this compound involves multi-step organic reactions. A plausible route includes:

- Coumarin Core Formation : Start with 7-methoxy-4-methylcoumarin-2-one, synthesizing the chromen-2-one scaffold via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions .

- Propanoyl-Piperazine Coupling : Introduce the piperazine-carboxylate moiety via nucleophilic acyl substitution. Tert-butyl piperazine derivatives (e.g., tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate in ) are often used as intermediates, followed by deprotection and functionalization with ethyl chloroformate .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: methanol/water) is recommended to achieve >95% purity. Monitor purity via HPLC ().

Q. How should researchers characterize the compound’s structural and chemical properties?

Key characterization methods include:

- Spectroscopy :

- Chromatography : Employ reverse-phase HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) to assess purity. Retention time and UV-Vis spectra (λ~320 nm for coumarin) aid identification .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (expected [M+H] ~460–470 Da) .

Q. What safety protocols are critical for handling this compound?

Based on structurally similar piperazine derivatives ( ):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the ester group.

- Disposal : Follow EPA guidelines for organic solvents and halogenated waste. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Key strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance acylation efficiency between the coumarin and piperazine moieties.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) for coupling reactions. Microwave-assisted synthesis may reduce reaction time by 30–50% .

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

Design experiments to evaluate:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS; coumarin derivatives are prone to hydrolysis at alkaline pH .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (expected >150°C for crystalline forms) .

- Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation products using HPLC-PDA .

Q. How can contradictory data on biological activity be resolved?

If studies report conflicting results (e.g., cytotoxicity vs. inactivity):

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media impacts solubility).

- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify non-linear effects.

- Metabolite Screening : Test if hepatic metabolites (e.g., via S9 fraction incubation) alter activity, as ester groups are prone to enzymatic hydrolysis .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Molecular Docking : Model interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The coumarin moiety may bind hydrophobic pockets, while the piperazine-carboxylate could engage in hydrogen bonding .

- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict bioavailability and toxicity .

Q. How can environmental fate studies be designed for this compound?

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial degradation in soil/water systems. Piperazine derivatives often show moderate persistence .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC) and algae (growth inhibition). Structural analogs suggest LC values >10 mg/L .

Methodological Notes

- References : Avoid BenchChem () due to unreliability. Prioritize peer-reviewed protocols (e.g., ).

- Data Reproducibility : Document batch-specific variations (e.g., solvent purity, humidity) that impact crystallization and bioactivity.

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, especially if derivatizing the compound for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.